![molecular formula C18H16N2O2S B603494 2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 1262138-64-6](/img/structure/B603494.png)
2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Description
2,3-Dihydrobenzofuran is a type of organic compound that consists of a benzene ring fused to a saturated five-membered oxygen heterocycle . It’s a structural motif found in many bioactive molecules, including natural products and synthetic compounds with useful biological activity .
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofuran derivatives has been a subject of research, with various methods being developed . For instance, one method involves the use of sodium phenate and 2-chloroethanol as raw materials, with copper chloride and ferric chloride mixed solid added as a catalyst .Molecular Structure Analysis
The 2,3-dihydrobenzofuran skeleton comprises a saturated five-membered oxygen heterocycle fused to a benzene ring, with the oxygen atom adjacent to the aromatic system .Chemical Reactions Analysis
The chemical reactions involving 2,3-dihydrobenzofuran derivatives can be classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-dihydrobenzofuran derivatives can vary. For example, (2,3-dihydrobenzofuran-5-yl)(furan-2-yl)methanol has a molecular weight of 216.23, a boiling point of 341.2±30.0 °C (Predicted), and a density of 1.271±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted) .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-11-2-4-14-16(8-11)23-18(19-14)20-17(21)10-12-3-5-15-13(9-12)6-7-22-15/h2-5,8-9H,6-7,10H2,1H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMROZJOLOPEOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC4=C(C=C3)OCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide |
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